1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
The compound "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. This particular derivative includes a 2-methylphenyl group attached to the nitrogen of the pyrrole ring and an aldehyde functional group at the second position of the ring. Pyrrole derivatives are of significant interest due to their diverse biological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 1-vinyl-1H-pyrrole-2-carbaldehydes, which are closely related to the compound of interest, involves the condensation with o-phenylenediamine, yielding fluorescent benzimidazole ensembles . Another related compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is synthesized from commercially available pyrrole through acylation and nucleophilic substitution steps, with a total yield of 65% . These methods highlight the versatility of pyrrole chemistry and the potential routes that could be adapted for the synthesis of "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde".
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structures of various triazole derivatives have been reported, showing small dihedral angles between the triazolyl ring and the attached aryl rings, which indicates a relatively flat structure . Although the exact structure of "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" is not provided, similar structural analyses could be applied to determine its conformation and electronic distribution.
Chemical Reactions Analysis
Pyrrole derivatives participate in a variety of chemical reactions. The synthesis of 1,1′-methylene-2,2′-pyrromethen-5(1H)-one from pyrrole-5-carbaldehyde derivatives demonstrates the reactivity of the aldehyde group in condensation reactions . Additionally, the amine-catalyzed (3 + 2) annulation and aromatization sequence with β'-acetoxy allenoates and 1,2-bisnucleophiles can lead to the formation of thiophene and 1H-pyrrole derivatives . These reactions showcase the potential transformations that "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" could undergo, including annulation and aromatization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the fluorescence properties of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles are determined by their molecular structure, with emission covering the blue region . The solubility of pyrrole derivatives, such as the aqueous solubility of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is an important parameter for their application as intermediates in drug synthesis . The crystal structure analysis provides insights into intermolecular interactions, which can affect the compound's stability and reactivity . These properties are essential for understanding the behavior of "1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde" in various environments and its potential applications.
Scientific Research Applications
Application in Single Molecule Magnets
1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde derivatives have been utilized in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, indicating potential applications in the development of molecular magnets (Giannopoulos et al., 2014).
Role in Organic Synthesis
This compound has been used in organic synthesis processes. For instance, it is involved in the base-catalyzed condensation to produce various organic compounds, such as 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone (Dey et al., 2003). Another study demonstrates its use in the synthesis of 1,1′-methylene-2,2′-pyrromethen-5(1H]-one, which is notable for its brilliant fluorescence and high quantum yield (Es et al., 2010).
Utility in Chemical Reactions
It plays a significant role in various chemical reactions. For instance, it is utilized in the synthesis of thiophene and 1H-pyrrole via an amine-catalyzed annulation and aromatization cascade reaction of β'-acetoxy allenoates and 1,2-bisnucleophiles (Ni et al., 2016). Additionally, it has been used in the synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation (Wu et al., 2018).
Development of Heterocyclic Compounds
This chemical is also instrumental in the development of various heterocyclic compounds. For instance, it has been used in the asymmetric synthesis of 1-substituted 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines (Gualandi et al., 2011), and in the synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles (Trofimov et al., 2009).
Potential in Medicinal Chemistry
While information specific to medicinal applications of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde is limited within the provided sources, derivatives of this compound show promise in various areas of medicinal chemistry. For instance, new synthesis methodologies for 3-fluoropyrroles have been developed, which could have implications in the development of novel pharmaceutical compounds (Surmont et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZTGAXDZATQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395272 |
Source
|
Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
35524-41-5 |
Source
|
Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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